1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate
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Overview
Description
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is an organic compound with the molecular formula C24H20O4 and a molecular weight of 372.413 g/mol This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate typically involves the condensation of pyrene-1-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or piperidine
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted esters or amides
Scientific Research Applications
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has several applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety allows the compound to intercalate into DNA and interact with proteins, affecting their function and activity. The ester groups can also undergo hydrolysis, releasing the active pyrene derivative.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl 2-(pyridin-3-ylmethylidene)propanedioate
- 1,3-Diethyl 2-(naphthalen-1-ylmethylidene)propanedioate
- 1,3-Diethyl 2-(anthracen-1-ylmethylidene)propanedioate
Uniqueness
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with biological molecules through π-π stacking interactions. This makes it particularly useful in applications requiring fluorescence detection and molecular recognition.
Properties
IUPAC Name |
diethyl 2-(pyren-1-ylmethylidene)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)22(17)21(15)16/h5-14H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKPQCVESDHLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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